TP0586532

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

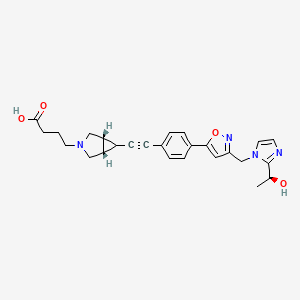

Molekularformel |

C26H28N4O4 |

|---|---|

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid |

InChI |

InChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1 |

InChI-Schlüssel |

PULUMLQUYYSBOR-BOSCWZPRSA-N |

Isomerische SMILES |

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4[C@H]5[C@@H]4CN(C5)CCCC(=O)O)O |

Kanonische SMILES |

CC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4C5C4CN(C5)CCCC(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TP0586532: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP0586532 is a novel, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. By targeting LpxC, this compound effectively disrupts the integrity of the bacterial outer membrane, leading to increased permeability and potent antibacterial activity, particularly against multidrug-resistant strains. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of LpxC

This compound exerts its antibacterial effect by selectively inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1] LPS is an essential structural component of the outer membrane of Gram-negative bacteria, providing a barrier against environmental insults and many antibiotics.

The inhibition of LpxC by this compound disrupts the production of Lipid A, leading to a cascade of downstream effects that compromise the bacterial cell envelope. This disruption is the primary mechanism behind the potent bactericidal activity of this compound.

Signaling Pathway of LpxC Inhibition

The following diagram illustrates the lipopolysaccharide biosynthesis pathway and the specific point of inhibition by this compound.

Figure 1: Inhibition of the LPS biosynthesis pathway by this compound.

Quantitative Analysis of In Vitro Activity

The inhibitory effect of this compound has been quantified through various in vitro assays, demonstrating its potency against LpxC and its broad-spectrum activity against clinically relevant Gram-negative pathogens.

LpxCEnzyme Inhibition

This compound is a potent inhibitor of LpxC with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | LpxC | 0.101[2][3] |

Minimum Inhibitory Concentration (MIC)

This compound has demonstrated significant antibacterial activity against a range of Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2[3] |

| Klebsiella pneumoniae | ATCC 13883 | 4[3] |

| Klebsiella pneumoniae | Carbapenem-Resistant (Clinical Isolates) | MIC90: 4[3] |

Synergistic Activity with Other Antibiotics

A key feature of this compound's mechanism of action is its ability to potentiate the activity of other antibiotics by increasing the permeability of the bacterial outer membrane.[4] This has been demonstrated through checkerboard assays, with Fractional Inhibitory Concentration Index (FICI) values indicating synergy.

| Antibiotic Combination | Bacterial Strain | Fold Decrease in Meropenem MIC | FICI Range | Interpretation |

| This compound + Meropenem | Carbapenem-Resistant K. pneumoniae & E. coli | 2- to 512-fold[4] | 0.370 - 0.750[4] | Synergistic/Additive[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

LpxC Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of LpxC enzymatic activity using a fluorescently labeled substrate.

Materials:

-

Purified LpxC enzyme

-

UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine (substrate)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Fluorescent developing reagent (e.g., o-phthaldialdehyde)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LpxC enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

-

Add the fluorescent developing reagent to each well and incubate in the dark to allow for the development of a fluorescent product.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the LpxC inhibition assay.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with another antibiotic.

Materials:

-

This compound

-

Second antibiotic (e.g., meropenem)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of this compound and the second antibiotic in CAMHB in separate 96-well plates.

-

In a new 96-well plate, create a checkerboard pattern by dispensing increasing concentrations of this compound along the y-axis and increasing concentrations of the second antibiotic along the x-axis.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the checkerboard plate with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the FICI values: ≤ 0.5 (synergy), > 0.5 to 1.0 (additive), > 1.0 to 4.0 (indifference), > 4.0 (antagonism).

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound.

Murine Infection Models

This compound has shown efficacy in various murine infection models, including systemic, urinary tract, and lung infections caused by carbapenem-resistant strains.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Value | Model |

| Estimated Maximum Unbound Plasma Concentration | ~13 µg/mL | Murine Infection Models[3] |

Downstream Effects and Broader Implications

The inhibition of LpxC by this compound leads to a number of significant downstream consequences for the bacterial cell.

Disruption of Outer Membrane Integrity

The primary consequence of LpxC inhibition is the disruption of the outer membrane due to the depletion of LPS. This increases the permeability of the membrane to other molecules, including other antibiotics that would otherwise be excluded.

Sensitization to Other Antibiotics

The increased outer membrane permeability makes Gram-negative bacteria more susceptible to a range of other antibiotics, as demonstrated by the synergistic effects observed in checkerboard assays. This suggests a potential role for this compound as part of a combination therapy for treating multidrug-resistant infections.

The logical relationship from enzyme inhibition to bacterial cell death is illustrated below.

Figure 3: Logical flow from LpxC inhibition to bacterial cell death.

Safety Profile

A critical aspect of the development of LpxC inhibitors is their safety profile, particularly concerning cardiovascular toxicity, which has been a challenge for earlier compounds in this class.

Cardiovascular Safety

Preclinical data suggests that this compound has a low risk of cardiovascular toxicity. Specifically, in an in vitro hERG assay, which assesses the potential for a compound to cause QT interval prolongation, this compound showed weak activity.

| Assay | Result |

| hERG Channel Assay | IC50 >1000 µM |

This favorable cardiovascular safety profile distinguishes this compound from some earlier LpxC inhibitors and supports its continued development.

Conclusion

This compound represents a promising new class of antibiotics for the treatment of serious Gram-negative infections. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable safety profile make it a strong candidate for further clinical development. The ability of this compound to synergize with existing antibiotics offers a particularly compelling strategy to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further investigate the potential of this innovative antibacterial agent.

References

- 1. A continuous fluorescent enzyme assay for early steps of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

The LpxC Inhibition Profile of TP0586532: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, non-hydroxamate inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3][4] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[3][5][6][7] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to increased permeability and potent antibacterial effects, including the potentiation of other antibiotics.[1][2][8] This document provides a detailed technical overview of the LpxC inhibition profile of this compound, including its inhibitory activity, mechanism of action, and synergistic potential with other antimicrobial agents.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its antibacterial activity by targeting and inhibiting the LpxC enzyme. This inhibition disrupts the biosynthesis of Lipid A, a critical process for the survival of Gram-negative bacteria. The Lipid A biosynthesis pathway is a validated target for novel antibiotics due to its essential nature and absence in mammalian cells.

Quantitative Inhibition Profile

The inhibitory activity of this compound has been characterized through various in vitro assays, demonstrating its potency against LpxC and its antibacterial efficacy against a range of Gram-negative pathogens.

Table 1: LpxC Enzyme Inhibition

| Parameter | Value | Source Organism for LpxC |

| IC50 | 0.101 µM | E. coli |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| E. coli ATCC 25922 | 2 |

| K. pneumoniae ATCC 13883 | 4 |

| Carbapenem-resistant K. pneumoniae (Clinical Isolates, MIC90) | 4 |

Table 3: Synergistic Activity of this compound with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Bacterial Strain | Meropenem MIC Alone (µg/mL) | Meropenem MIC with this compound (µg/mL) | Fold Decrease in Meropenem MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| K. pneumoniae (n=9 strains) | - | - | - | ≤ 0.5 | Synergistic |

| K. pneumoniae (n=7 strains) | - | - | 2 to 512 | > 0.5 to ≤ 1 | Additive |

| E. coli (n=5 strains) | - | - | 2 to 512 | > 0.5 to ≤ 1 | Additive |

Note: Specific MIC values for each strain in the combination studies were not detailed in the provided search results, but the overall interpretation of synergy and additivity based on FICI values is presented.

Table 4: Time-Kill Assay of this compound in Combination with Meropenem against CRE

| Bacterial Strain | Treatment | Time (hours) | Log10 CFU/mL Reduction | Interpretation |

| K. pneumoniae ATCC BAA-1902 | Meropenem (8 µg/mL) + this compound (0.5 x MIC) | 6 | > 2 | Synergistic and Bactericidal |

| K. pneumoniae ATCC BAA-1902 | Meropenem (8 µg/mL) + this compound (1 x MIC) | 24 | Below detection limit | Synergistic and Bactericidal |

| E. coli ATCC BAA-2469 | Meropenem (8 µg/mL) + this compound (0.5 or 1 x MIC) | 24 | > 2 (no regrowth) | Bactericidal |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LpxC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LpxC.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing MES buffer (pH 6.5), a non-ionic surfactant (e.g., Brij35), dithiothreitol, ZnCl2, purified E. coli LpxC enzyme, and the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Incubation: The reaction mixtures, including varying concentrations of this compound, are incubated at room temperature for a specified duration (e.g., 120 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a terminating agent.

-

Product Detection: The amount of product formed (deacetylated substrate) is quantified. This can be achieved using methods such as a fluorescamine assay, which detects the primary amine product.

-

Data Analysis: The concentration of this compound that inhibits 50% of the LpxC enzyme activity (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate growth medium (e.g., cation-adjusted Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Checkerboard Assay

This assay is used to assess the interaction (synergy, additivity, indifference, or antagonism) between two antimicrobial agents.

References

- 1. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriace… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

TP0586532: A Technical Overview of a Novel Non-Hydroxamate LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0586532 is a novel, investigational antibiotic agent representing a significant advancement in the pursuit of new treatments for infections caused by multidrug-resistant Gram-negative bacteria. As a potent and selective non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), this compound targets a key step in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. This unique mechanism of action disrupts bacterial membrane integrity, leading to bactericidal activity and a potentiation of the effects of other antibiotic classes. Developed to circumvent the cardiovascular toxicities associated with previous hydroxamate-based LpxC inhibitors, this compound has demonstrated promising preclinical in vitro and in vivo activity against a range of clinically relevant pathogens, including carbapenem-resistant Enterobacteriaceae (CRE). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical data for this compound.

Discovery and Development History

The discovery of this compound is rooted in a strategic effort to develop a new class of antibiotics targeting LpxC, a highly conserved and essential enzyme in Gram-negative bacteria, while avoiding the off-target effects that plagued earlier LpxC inhibitors.

Rationale for a Non-Hydroxamate Inhibitor

Previous development of LpxC inhibitors, such as ACHN-975, was halted due to dose-limiting cardiovascular toxicity, including hypotension. This toxicity was attributed to the hydroxamate moiety, a common zinc-chelating group in these earlier compounds, which could non-selectively inhibit other metalloenzymes. Consequently, a key development goal was the identification of a potent LpxC inhibitor devoid of a hydroxamate group.

Lead Optimization

The development of this compound originated from a fragment-based drug discovery approach that identified 2-(1S-hydroxyethyl)-imidazole derivatives as a promising non-hydroxamate scaffold. Through a lead optimization program, researchers focused on modifying the tail region of the lead compound to enhance antibacterial activity and improve pharmacokinetic properties, particularly reducing high serum protein binding. This effort led to the synthesis of this compound, which demonstrated a favorable balance of potent LpxC inhibition, significant antibacterial activity against resistant strains of Klebsiella pneumoniae, and a reduced risk of cardiovascular side effects.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the LpxC enzyme, which is a crucial component of the Lipid A biosynthetic pathway.

dot

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

LpxC Inhibition

LpxC is a zinc-dependent deacetylase that catalyzes the second committed step in the biosynthesis of Lipid A. By inhibiting LpxC, this compound blocks the formation of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1]

Disruption of Outer Membrane Integrity

The inhibition of Lipid A synthesis leads to a compromised outer membrane, resulting in increased permeability.[2][3] This disruption of the bacterial cell envelope contributes directly to the bactericidal activity of this compound and also facilitates the entry of other antibiotics, leading to synergistic effects.[2][3]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including strains resistant to other classes of antibiotics.

LpxC Enzyme Inhibition

This compound is a potent inhibitor of the LpxC enzyme.

| Parameter | Value | Reference |

| IC50 | 0.101 µM | [4] |

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound have been determined for various clinically relevant Gram-negative pathogens.

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 2 | [4] |

| Klebsiella pneumoniae | ATCC 13883 | 4 | [4] |

| Carbapenem-Resistant K. pneumoniae (CRKP) | Clinical Isolates (n=90) | MIC90: 4 |

Synergy with Other Antibiotics

The disruption of the outer membrane by this compound leads to synergistic or additive effects when combined with other antibiotics. In checkerboard assays, the combination of this compound with meropenem resulted in a significant reduction in the MIC of meropenem against carbapenem-resistant K. pneumoniae and E. coli strains.[2][3]

In Vivo Efficacy

This compound has demonstrated efficacy in various murine models of infection, highlighting its potential for clinical development.

Murine Systemic Infection Model

In a murine systemic infection model with carbapenem-resistant K. pneumoniae, subcutaneous administration of this compound resulted in a significant survival benefit.

Murine Urinary Tract Infection Model

This compound has also shown efficacy in a murine model of urinary tract infection caused by a meropenem-resistant strain of E. coli.

Murine Pneumonia Model

In a murine model of pneumonia caused by K. pneumoniae, subcutaneous administration of this compound demonstrated a dose-dependent reduction in bacterial burden in the lungs.[3] Furthermore, this compound was shown to reduce the release of LPS and the production of the pro-inflammatory cytokine IL-6 in the lungs of infected mice.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, metabolism, and excretion of this compound. The key pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of this compound has been identified as the maximum unbound plasma concentration to MIC ratio (fCmax/MIC).[5]

While specific Cmax, AUC, and half-life values from these murine studies are not publicly available in the reviewed literature, an estimated maximum unbound plasma concentration of around 13 µg/mL was achieved at effective doses in murine infection models. Based on these preclinical data, the clinically effective doses of this compound are projected to be in the range of 1.24–2.74 g/day .[5]

Experimental Protocols

LpxC Enzyme Inhibition Assay

The inhibitory activity of this compound against the LpxC enzyme was determined using a fluorescence-based assay. The reaction mixture typically contains the purified LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and varying concentrations of the inhibitor in a suitable buffer.[6] The reaction is incubated at room temperature, and the amount of product formed is quantified by adding a fluorescent derivatizing agent, such as fluorescamine, which reacts with the primary amine of the deacetylated product. The fluorescence intensity is measured, and the IC50 value is calculated from the dose-response curve.[6]

dot

Caption: Workflow for the LpxC enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. A standardized inoculum of the test bacterium is added to each well. The plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Murine Infection Models

-

Systemic Infection (Septicemia): Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., carbapenem-resistant K. pneumoniae). Treatment with this compound or a vehicle control is initiated at a specified time post-infection, typically via subcutaneous or oral administration. The primary endpoint is survival over a defined period (e.g., 7 days).

-

Urinary Tract Infection: Female mice are infected via transurethral catheterization with a uropathogenic bacterial strain (e.g., E. coli). Treatment is initiated at a set time after infection. Efficacy is assessed by quantifying the bacterial load (colony-forming units, CFU) in the bladder and kidneys at the end of the treatment period.

-

Pneumonia: Mice are infected intranasally with a respiratory pathogen (e.g., K. pneumoniae). Treatment with this compound is administered at specified intervals post-infection. The primary efficacy endpoint is the reduction in bacterial CFU in the lungs compared to the vehicle-treated control group.

dot

Caption: General workflow for murine infection models.

Conclusion

This compound is a promising novel antibiotic candidate with a distinct mechanism of action that addresses the critical unmet medical need for new agents to treat infections caused by multidrug-resistant Gram-negative bacteria. Its non-hydroxamate structure represents a successful strategy to mitigate the cardiovascular toxicities observed with previous LpxC inhibitors. The potent in vitro and in vivo activity, coupled with its ability to potentiate other antibiotics, makes this compound a strong candidate for further clinical development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand the potential of this innovative antibacterial agent.

References

- 1. High-resolution fecal pharmacokinetic modeling in mice with orally administered antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Structural Insights into the Binding of TP0586532 to LpxC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural biology of the non-hydroxamate inhibitor TP0586532 in complex with its target, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] This makes LpxC a prime target for the development of novel antibiotics to combat the growing threat of multidrug-resistant infections.[2] this compound has emerged as a promising candidate, demonstrating potent in vitro and in vivo efficacy against various Gram-negative pathogens, including carbapenem-resistant Klebsiella pneumoniae.[3] Understanding the precise molecular interactions between this compound and LpxC is paramount for the rational design of next-generation LpxC inhibitors with improved potency and pharmacological properties.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with Pseudomonas aeruginosa LpxC.

| Parameter | Value | Reference |

| Binding Affinity | ||

| IC50 | 0.101 µM | |

| Crystallographic Data | ||

| PDB ID | 7DEM | [4] |

| Resolution | 1.90 Å | [4] |

| R-Value Work | 0.194 | [4] |

| R-Value Free | 0.238 | [4] |

Structural Analysis of the this compound-LpxC Complex

The crystal structure of P. aeruginosa LpxC in complex with this compound (PDB ID: 7DEM) reveals the detailed molecular interactions that underpin its inhibitory activity.[4] this compound binds in the active site of LpxC, a narrow channel that accommodates the acyl chain of the natural substrate.

The core of the interaction involves the chelation of the catalytic zinc ion by the 2-(1S-hydroxyethyl)-imidazole moiety of this compound. This interaction is a key feature of this non-hydroxamate inhibitor class and is crucial for its potent inhibition of the enzyme. The inhibitor occupies the hydrophobic tunnel of LpxC, with its tail extending towards the entrance of the tunnel. This structural arrangement mimics the binding of the natural substrate, effectively blocking its access and inhibiting the deacetylation reaction.

The azabicyclo[3.1.0]hexane core of this compound is positioned at the exit of the hydrophobic tunnel, forming favorable interactions with the surrounding protein residues.[3] This unique tail structure contributes to the high-affinity binding and overall efficacy of the inhibitor. The structural superposition of this compound with other LpxC inhibitors highlights the distinct binding mode conferred by its non-hydroxamate zinc-binding group and its specific tail architecture.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the lipid A biosynthetic pathway, the experimental workflow for determining the LpxC-TP0586532 structure, and the logical relationship of the binding interaction.

Caption: Lipid A Biosynthetic Pathway and the Site of LpxC Inhibition.

Caption: Experimental Workflow for LpxC-TP0586532 Structure Determination.

Caption: Logical Relationship of this compound Binding to the LpxC Active Site.

Experimental Protocols

The following sections detail the generalized protocols for the key experiments involved in the structural determination of the LpxC-TP0586532 complex, based on established methodologies for LpxC crystallography.

LpxC Protein Expression and Purification

-

Gene Cloning and Expression Vector: The gene encoding for P. aeruginosa LpxC is cloned into a suitable expression vector, such as pET, containing an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged LpxC protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.

Crystallization of the LpxC-TP0586532 Complex

-

Complex Formation: Purified LpxC is incubated with a molar excess of this compound (typically 2-5 fold) for a period of time (e.g., 1-2 hours) on ice to allow for complex formation.

-

Crystallization Screening: The LpxC-TP0586532 complex is subjected to high-throughput crystallization screening using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. Drops containing a mixture of the protein-inhibitor complex and the reservoir solution are equilibrated against the reservoir solution.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. Microseeding can be used to improve crystal size and quality.

-

Cryo-protection: Before X-ray diffraction data collection, crystals are typically cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination

-

Data Collection: Cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected on a suitable detector.

-

Data Processing: The diffraction images are processed using software packages such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Phase Determination: The phase problem is solved using molecular replacement, with a previously determined LpxC structure as a search model.

-

Model Building and Refinement: An initial model of the LpxC-TP0586532 complex is built into the electron density map using programs like Coot. The model is then refined using crystallographic refinement software such as Phenix or Refmac to improve the fit to the experimental data. This process is iterated until the model converges to a final structure with good stereochemistry and R-factors.

-

Structure Validation: The final structure is validated using tools like MolProbity to assess its overall quality, including bond lengths, bond angles, and Ramachandran plot analysis. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[4]

References

The Disruption of Bacterial Defenses: An In-depth Technical Guide to TP0586532's Effect on Outer Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria acts as a highly effective permeability barrier, preventing many antibiotics from reaching their intracellular targets. This technical guide delves into the mechanism of action of TP0586532, a novel non-hydroxamate LpxC inhibitor, and its profound impact on the integrity of the bacterial outer membrane, ultimately offering a promising strategy to overcome antibiotic resistance.

The Core Mechanism: Inhibition of Lipopolysaccharide Synthesis

This compound targets and inhibits UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme.[1][2][3][4] LpxC catalyzes the first committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[1][5] LPS is a major structural component of the outer leaflet of the Gram-negative outer membrane, essential for maintaining its barrier function and structural integrity.[6][7] By inhibiting LpxC, this compound effectively blocks the synthesis of LPS, leading to a cascade of events that compromise the bacterial outer membrane.[1][8][9]

Quantitative Assessment of this compound's Activity

The inhibitory action of this compound translates to potent antibacterial activity, particularly against carbapenem-resistant Enterobacteriaceae (CRE). The following tables summarize key quantitative data on its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Organism/Target | Reference |

| IC50 | 0.101 µM | LpxC Enzyme | [10][11][12] |

| MIC90 | 4 µg/mL | Carbapenem-resistant Klebsiella pneumoniae | [4] |

| MIC | 2 mg/mL | E. coli ATCC 25922 | [13] |

| MIC | 4 mg/mL | K. pneumoniae ATCC 13883 | [13] |

Table 2: Synergistic Effects of this compound with Other Antibiotics against E. coli ATCC 25922

| Combination Antibiotic | Fold Decrease in MIC of Combination Antibiotic | Effect | Reference |

| Meropenem | 2- to 32-fold | Synergistic or Additive | [8] |

| Amikacin | 2- to 32-fold | Synergistic or Additive | [8] |

| Cefepime | 2- to 32-fold | Synergistic or Additive | [8] |

| Piperacillin | 2- to 32-fold | Synergistic or Additive | [8] |

| Tigecycline | 2- to 32-fold | Synergistic or Additive | [8] |

| Ciprofloxacin | Indifferent | - | [8] |

| Colistin | Indifferent | - | [8] |

Experimental Protocols for Assessing Outer Membrane Integrity

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the bacterial outer membrane.

Membrane Permeability Assay using Ethidium Bromide (EtBr)

This assay is used to investigate the increase in membrane permeability. Ethidium bromide is a fluorescent dye that is generally excluded by the intact outer membrane of Gram-negative bacteria. An increase in its fluorescence indicates its intercalation with intracellular DNA, signifying membrane damage.

Protocol:

-

Bacterial Culture Preparation: Grow the test strain (e.g., a carbapenem-resistant K. pneumoniae strain) overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Cell Suspension: Centrifuge the overnight culture, wash the pellet twice with phosphate-buffered saline (PBS), and resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

Compound Addition: Add this compound at various concentrations (e.g., 1/4x, 1/2x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin B) and a negative control (vehicle).

-

Ethidium Bromide Addition: Add ethidium bromide to a final concentration of 2 µg/mL to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. Record measurements every 2 minutes for a total of 60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time for each concentration of this compound. An increase in fluorescence compared to the untreated control indicates increased membrane permeability.

The Synergistic Mechanism: A Two-Pronged Attack

The disruption of the outer membrane by this compound creates an opportunity for other antibiotics, which are normally excluded, to gain entry into the bacterial cell and reach their respective targets. This synergistic relationship is particularly effective against drug-resistant strains.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against Gram-negative pathogens. Its novel, non-hydroxamate structure and its ability to compromise the bacterial outer membrane make it a powerful agent, both as a standalone therapy and in combination with existing antibiotics. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers. Further investigation into the full spectrum of its synergistic potential and its in vivo efficacy will be crucial in translating this promising compound into a clinical reality. The inhibitory effect of this compound on LPS release may also be beneficial in patients with sepsis.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriace… [ouci.dntb.gov.ua]

- 4. This compound, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - ProQuest [proquest.com]

- 5. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bacterial outer membrane is an evolving antibiotic barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical properties of the bacterial outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound | Bacterial | 2427584-96-9 | Invivochem [invivochem.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | LpxC inhibitor | Probechem Biochemicals [probechem.com]

In Vitro Susceptibility Profile of TP0586532: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a crucial role in the biosynthesis of Lipid A, a fundamental component of the outer membrane of Gram-negative bacteria.[2] By targeting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. This technical guide provides a comprehensive overview of the initial in vitro susceptibility testing of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. LpxC is a metalloenzyme that catalyzes a critical step in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the production of Lipid A, leading to a compromised outer membrane, increased permeability, and ultimately, bacterial cell death.[3] This targeted mechanism makes LpxC a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound has been evaluated against a range of Gram-negative bacteria, with a particular focus on carbapenem-resistant Enterobacteriaceae (CRE). The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro activity of an antimicrobial agent and is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4]

Table 1: MIC Values of this compound against Reference Strains

| Bacterial Strain | MIC (μg/mL) |

| Escherichia coli ATCC 25922 | 2 |

| Klebsiella pneumoniae ATCC 13883 | 4 |

Data sourced from Probechem Biochemicals.[1]

Table 2: MIC90 of this compound against Clinical Isolates

| Bacterial Species | Resistance Profile | MIC90 (μg/mL) |

| Klebsiella pneumoniae | Carbapenem-resistant | 4 |

MIC90 is the concentration at which 90% of the tested isolates are inhibited. Data sourced from ResearchGate.[5]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies have demonstrated that this compound exhibits bactericidal activity against susceptible organisms.

In combination with other antibiotics, such as meropenem, this compound has shown synergistic effects. For instance, in a time-kill assay against carbapenem-resistant K. pneumoniae and E. coli, the combination of this compound with meropenem resulted in a significant reduction in viable cell counts compared to either agent alone.[3][6] Specifically, against K. pneumoniae ATCC BAA-1902, meropenem alone at 8 μg/mL did not reduce viable cell counts, whereas its combination with this compound at 0.5 times the MIC produced a synergistic and bactericidal effect at 6 hours.[3][6]

Combination Therapy and Synergism

The unique mechanism of action of this compound, which increases the permeability of the bacterial outer membrane, suggests its potential for use in combination with other antibiotics.[3] This hypothesis has been explored through checkerboard assays and time-kill studies.

Checkerboard Assays

Checkerboard assays are used to assess the in vitro synergy of two antimicrobial agents. The combination of this compound with antibiotics such as meropenem, amikacin, cefepime, piperacillin, and tigecycline has demonstrated synergistic and additive effects against carbapenem-susceptible K. pneumoniae and E. coli.[3] Against 21 carbapenem-resistant K. pneumoniae and E. coli strains, the combination of this compound with meropenem showed synergistic and additive effects against 9 and 12 strains, respectively.[3][7]

Table 3: Fractional Inhibitory Concentration Indices (FICIs) for this compound in Combination with Other Antibiotics against K. pneumoniae ATCC 13883

| Combination Antibiotic | FICI | Interpretation |

| Meropenem | 0.375 - 0.625 | Synergistic/Additive |

| Amikacin | 0.375 - 0.625 | Synergistic/Additive |

| Cefepime | 0.375 - 0.625 | Synergistic/Additive |

| Piperacillin | 0.375 - 0.625 | Synergistic/Additive |

| Tigecycline | 0.375 - 0.625 | Synergistic/Additive |

FICI interpretation: ≤0.5, synergistic; >0.5 to ≤1, additive. Data sourced from ASM Journals.[8]

The potentiation of meropenem's activity is thought to be due to the increased membrane permeability caused by this compound, which facilitates the entry of meropenem into the bacterial cell.[3]

Experimental Protocols

MIC Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 35 ± 2°C) for a specified period (e.g., 16-20 hours).

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity.

-

Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Antimicrobial Agent: this compound is added to the bacterial cultures at various multiples of its MIC. A growth control without the antibiotic is also included.

-

Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.

-

Viable Cell Counting: The aliquots are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The initial in vitro susceptibility testing of this compound demonstrates its potential as a novel antibacterial agent against Gram-negative bacteria, including challenging carbapenem-resistant strains. Its unique mechanism of action, involving the inhibition of LpxC and subsequent disruption of the outer membrane, not only provides direct antibacterial activity but also shows promise for synergistic effects when used in combination with other antibiotics. Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | LpxC inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dtb.bmj.com [dtb.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

TP0586532: A Comprehensive Technical Overview of its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] This document provides an in-depth technical guide on the spectrum of activity, mechanism of action, and experimental evaluation of this compound. The emergence of multidrug-resistant Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant global health threat, making novel therapeutic agents like this compound a critical area of research.[3] Unlike many LpxC inhibitors that contain a hydroxamate moiety associated with potential off-target effects and cardiovascular toxicity, this compound's distinct chemical structure offers a promising safety profile.[3][4]

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting LpxC, a zinc metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of LPS and is essential for the integrity of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the synthesis of LPS, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.[4][5] This disruption of the outer membrane also increases its permeability, potentially enhancing the activity of other antibiotics.[4][5]

References

- 1. This compound | LpxC inhibitor | Probechem Biochemicals [probechem.com]

- 2. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

TP0586532: A Technical Whitepaper on a Novel Antibiotic Class Targeting Gram-Negative Pathogens

For Immediate Release

This technical guide provides an in-depth analysis of TP0586532, a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This document is intended for researchers, scientists, and drug development professionals interested in the next generation of antibiotics targeting multidrug-resistant Gram-negative bacteria.

Executive Summary

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, creating an urgent need for new antibiotics with novel mechanisms of action. This compound emerges as a promising candidate, selectively targeting LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the Gram-negative outer membrane.[1][2] By inhibiting LpxC, this compound disrupts membrane integrity, exhibits potent bactericidal activity, and reduces the release of pro-inflammatory LPS.[3][4] Notably, its non-hydroxamate structure is designed to mitigate the cardiovascular toxicity that has hindered previous LpxC inhibitors in clinical development.[5][6] Preclinical data demonstrates significant in vitro and in vivo efficacy against a range of resistant pathogens, suggesting its potential as a standalone therapy and as a potentiating agent for existing antibiotics.[1][2]

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

This compound's primary target is the zinc-dependent metalloenzyme LpxC, which catalyzes the second and committed step in the biosynthesis of Lipid A.[5] Lipid A is the hydrophobic anchor of LPS and is critical for the structural integrity and function of the outer membrane of most Gram-negative bacteria.

By inhibiting LpxC, this compound effectively blocks the production of Lipid A, leading to a cascade of disruptive events:

-

Disruption of Outer Membrane Integrity: The depletion of mature LPS compromises the structural integrity of the outer membrane.

-

Increased Permeability: This disruption increases the permeability of the outer membrane, making the bacteria more susceptible to other antibiotics.[2][7]

-

Inhibition of LPS-Mediated Inflammation: this compound significantly reduces the release of LPS from bacteria, thereby decreasing the production of pro-inflammatory cytokines like IL-6, which are major contributors to the pathophysiology of sepsis.[3][4]

In Vitro Efficacy

This compound demonstrates potent activity against a broad spectrum of Enterobacteriaceae, including strains resistant to carbapenems and other last-resort antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: MIC Data for this compound Against Key Pathogens

| Organism | Resistance Profile | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae | Carbapenem-Resistant | Not Specified | 4 | [1] |

| E. coli | Carbapenem-Susceptible | Not Specified | 2 (ESBL-producing) |

| Enterobacteriaceae | Carbapenemase-Positive | Potent Activity | Not Specified | |

Synergistic Activity

This compound shows significant synergy when combined with other classes of antibiotics, particularly those targeting cell wall synthesis. By increasing outer membrane permeability, this compound allows for enhanced penetration of partner drugs.[2][7]

Table 2: Synergistic Effects with Meropenem Against Carbapenem-Resistant Enterobacteriaceae (CRE)

| CRE Strains (n=21) | Interaction Type | Number of Strains |

|---|---|---|

| K. pneumoniae & E. coli | Synergistic (FICI ≤ 0.5) | 9 |

| K. pneumoniae & E. coli | Additive (0.5 < FICI ≤ 1) | 12 |

| K. pneumoniae & E. coli | Indifferent (1 < FICI ≤ 4) | 0 |

| K. pneumoniae & E. coli | Antagonistic (FICI > 4) | 0 |

Source: Data compiled from checkerboard assays.[7]

Bactericidal Activity

Time-kill assays demonstrate that this compound exhibits concentration-dependent bactericidal activity.

Table 3: Time-Kill Kinetics Against K. pneumoniae

| Concentration | Time to ≥3-log10 Reduction (Bactericidal Effect) |

|---|---|

| 1x MIC | Not Bactericidal |

| 2x MIC | Not Bactericidal |

| 4x MIC | Achieved |

| 8x MIC | Achieved |

Source: In vitro time-kill studies.[1]

In Vivo Efficacy

This compound has demonstrated robust efficacy in various murine models of infection caused by multidrug-resistant Gram-negative pathogens.

Table 4: Summary of In Vivo Efficacy in Murine Models

| Infection Model | Pathogen | Efficacy Outcome | Reference |

|---|---|---|---|

| Systemic Infection | Meropenem-Resistant Enterobacteriaceae | Demonstrated Efficacy | [1] |

| Urinary Tract Infection | Ciprofloxacin-Resistant Enterobacteriaceae | Demonstrated Efficacy | [1] |

| Lung Infection | Carbapenem-Resistant K. pneumoniae | Significant reduction in bacterial load |[4] |

In a murine pneumonia model, this compound not only reduced the bacterial burden in the lungs but also significantly inhibited the release of LPS and the subsequent production of IL-6, in contrast to meropenem and ciprofloxacin which increased their levels.[4] This suggests a potential benefit in mitigating the systemic inflammatory response characteristic of severe bacterial infections.

Experimental Protocols

MIC Determination Protocol (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

-

Preparation of Inoculum: A bacterial suspension is prepared from 3-5 colonies grown overnight on non-selective agar. The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Drug Dilution: this compound is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Checkerboard Assay Protocol

This assay is used to assess the interaction between two antimicrobial agents.[7]

-

Plate Setup: In a 96-well microtiter plate, Drug A (e.g., meropenem) is serially diluted horizontally, and Drug B (this compound) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 35°C for 16-20 hours.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Time-Kill Assay Protocol

This protocol determines the rate of bacterial killing over time.[7]

-

Preparation: Log-phase bacterial cultures are diluted to ~1 x 10^6 CFU/mL in CAMHB.

-

Exposure: this compound is added at various multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). A growth control (no drug) is included.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Quantification: Samples are serially diluted, plated on agar, and incubated. The number of viable colonies (CFU/mL) is counted after 18-24 hours.

-

Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is defined as bactericidal activity.

Murine Pneumonia Infection Model Protocol

This protocol is a representative example of the in vivo models used.[4]

-

Animal Preparation: Immunocompetent or neutropenic mice are used.

-

Infection: Mice are anesthetized and intranasally inoculated with a suspension of K. pneumoniae (e.g., ~7 x 10^7 CFU/mouse).

-

Treatment: At specified time points post-infection (e.g., 1.5, 3, and 6 hours), mice are treated with a subcutaneous injection of this compound, a comparator antibiotic, or vehicle control.

-

Endpoint Analysis: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized. Lungs are aseptically harvested and homogenized.

-

Quantification: Lung homogenates are serially diluted and plated to determine the bacterial load (CFU/lung). Lung homogenates can also be used to measure LPS and cytokine levels (e.g., IL-6) via ELISA or other immunoassays.

Clinical Development Status

As of late 2025, this compound is in the preclinical stage of development. It has not yet progressed into human clinical trials.[5] Its development represents a strategic effort to create a non-hydroxamate LpxC inhibitor, thereby avoiding the cardiotoxicity issues that led to the discontinuation of earlier compounds in this class, such as ACHN-975.

Conclusion and Future Directions

This compound stands out as a significant advancement in the pursuit of novel antibiotics against multidrug-resistant Gram-negative bacteria. Its unique, non-hydroxamate structure, potent bactericidal activity, and favorable in vivo efficacy profile, including the ability to modulate the host inflammatory response, underscore its potential. The strong synergistic effects observed with other antibiotics further broaden its therapeutic possibilities. Future research should focus on completing IND-enabling studies, initiating Phase 1 clinical trials to assess safety and pharmacokinetics in humans, and exploring its efficacy against a wider range of clinically relevant, highly resistant pathogens. The continued development of this compound could provide a much-needed new tool in the armamentarium against the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a Novel Non-Hydroxamate LpxC Inhibitor: Potentiating Effect on In Vitro Activity of Meropenem against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics of TP0586532 in preclinical models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By targeting LpxC, this compound demonstrates potent antibacterial activity, particularly against challenging carbapenem-resistant Enterobacteriaceae.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models is paramount for its continued development and potential translation to clinical applications. This guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, presenting available data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters of this compound and its precursors in various preclinical models. A non-compartmental approach was utilized for modeling and calculating these parameters.

Table 1: Pharmacokinetic Parameters of this compound Precursor Compound 6 in Mice

| Parameter | Intravenous (IV) @ 1 mg/kg | Oral (PO) @ 10 mg/kg |

| T1/2 (h) | 0.6 | 1.1 |

| AUCinf (ng·h/mL) | 100 | 1200 |

| CL (mL/min/kg) | 167 | - |

| Vdss (L/kg) | 10.2 | - |

| F (%) | - | 12 |

Table 2: Pharmacokinetic Parameters of this compound Precursor Compound 8 in Mice

| Parameter | Intravenous (IV) @ 1 mg/kg | Oral (PO) @ 10 mg/kg |

| T1/2 (h) | 1.6 | 1.9 |

| AUCinf (ng·h/mL) | 270 | 2500 |

| CL (mL/min/kg) | 62 | - |

| Vdss (L/kg) | 8.2 | - |

| F (%) | - | 9 |

Table 3: In Vivo Efficacy and Plasma Concentration of this compound in Murine Infection Models

| Animal Model | Efficacy Endpoint | Estimated Maximum Unbound Plasma Concentration (fCmax) |

| Murine systemic, urinary tract, and lung infection models | Effective Dose | ~13 µg/mL[2] |

| Murine neutropenic lung infection model | Net Stasis | fCmax/MIC = 2.30 |

| Murine neutropenic lung infection model | 1-log reduction | fCmax/MIC = 3.28 |

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical pharmacokinetic assessment of this compound is critical for the interpretation of the presented data.

In Vivo Pharmacokinetic Studies

Animal Models:

-

Mice: Male ICR mice were utilized for the pharmacokinetic studies of the precursor compounds. For in vivo efficacy studies, murine models of systemic, urinary tract, and lung infections were established.[2] Neutropenic murine lung infection models were also used for pharmacodynamic assessments.

Drug Administration:

-

Intravenous (IV): For IV administration, the test compounds were formulated in a solution of 5% N,N-dimethylacetamide (DMA) and 10% Solutol HS 15 in saline.

-

Oral (PO): For oral administration, the compounds were suspended in a 0.5% methylcellulose solution.

Sample Collection and Analysis:

-

Blood samples were collected at predetermined time points post-dose.

-

Plasma was separated by centrifugation and stored at -20°C until analysis.

-

The concentrations of the compounds in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated using a non-compartmental analysis of the plasma concentration-time data.

Bioanalytical Methodology

-

Instrumentation: An Agilent 1290 Infinity HPLC system coupled with an Agilent 6130 or 6150 mass spectrometer was used for analysis.

-

Column: An Acquity CSH C18 column (1.7 µm, 2.1 × 50 mm) was employed for chromatographic separation.

-

Mobile Phase: A gradient elution was used with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Ionization: Electrospray ionization (ESI) in positive mode was utilized.

Visualizations: Pathways and Workflows

Signaling Pathway: Lipid A Biosynthesis and LpxC Inhibition

This compound exerts its antibacterial effect by inhibiting the LpxC enzyme, a critical step in the Lipid A biosynthesis pathway in Gram-negative bacteria. The disruption of this pathway compromises the integrity of the bacterial outer membrane, leading to cell death.

Caption: Inhibition of LpxC by this compound in the Lipid A biosynthesis pathway.

Experimental Workflow: Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from drug formulation to data analysis.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic data for this compound and its precursors indicate that the compound is orally bioavailable, although the percentage is relatively low for the initial leads. The in vivo efficacy observed in murine infection models, correlated with unbound plasma concentrations, underscores the potential of this compound. The pharmacodynamic parameter fCmax/MIC has been identified as a key driver of its antibacterial effect. Further comprehensive ADME studies in multiple species will be essential to fully characterize the disposition of this compound and to support its progression towards clinical evaluation as a novel agent to combat multidrug-resistant Gram-negative infections.

References

Unveiling the Potential of TP0586532: A Technical Guide to its Basic Research Applications in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Novel therapeutic agents with unique mechanisms of action are urgently needed to combat these evolving pathogens. TP0586532 has emerged as a promising investigational antibiotic, distinguished by its novel structure and mode of action. This technical guide provides an in-depth overview of the fundamental research applications of this compound in the field of microbiology, with a focus on its mechanism of action, in vitro activity, and synergistic potential.

Mechanism of Action: Inhibition of LpxC

This compound is a potent and selective non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound effectively blocks the production of LPS, a vital component for the structural integrity of the bacterial outer membrane. This disruption leads to loss of membrane homeostasis and ultimately, bacterial cell death. The absence of a hydroxamate moiety in this compound is a key structural feature, designed to reduce the risk of off-target cardiovascular toxicity that has hindered the clinical progression of previous LpxC inhibitors.[1][2]

References

Methodological & Application

TP0586532 experimental protocol for in vitro assays

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is critical for the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to direct antibacterial effects and, notably, potentiating the activity of other antibiotics against otherwise resistant strains.[3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Biochemical Assay: LpxC Enzyme Inhibition

This protocol details the direct enzymatic assay to determine the inhibitory activity of this compound against the LpxC enzyme.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify the LpxC enzyme from the target Gram-negative species (e.g., Escherichia coli, Klebsiella pneumoniae).

-

Prepare the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

-

Reaction Mixture:

-

In a suitable assay buffer, combine the purified LpxC enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Detection:

-

The product of the deacetylation reaction contains a free amine. This can be quantified using a fluorescent probe like fluorescamine, which reacts with primary amines to generate a fluorescent signal.

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantitative Data:

| Parameter | Value | Target Organism(s) |

| IC₅₀ | 0.101 µM | Not Specified |

Table 1: In vitro inhibitory concentration of this compound against the LpxC enzyme. Data sourced from[5][6].

Cellular Assays: Antibacterial Activity

These protocols focus on determining the effect of this compound on bacterial cell growth and viability, both alone and in combination with other antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain.

Protocol:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain (e.g., K. pneumoniae, E. coli) overnight on appropriate agar plates.

-

Prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) and adjust its turbidity to match a 0.5 McFarland standard.

-

-

Drug Dilution:

-

Perform a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Quantitative Data:

| Bacterial Strain | MIC (µg/mL) | MIC₉₀ (µg/mL) |

| E. coli ATCC 25922 | 2 | Not Reported |

| K. pneumoniae ATCC 13883 | 4 | Not Reported |

| Carbapenem-Resistant K. pneumoniae (Clinical Isolates) | Not Reported | 4 |

Table 2: Minimum inhibitory concentrations of this compound against various Gram-negative strains. Data sourced from[4][6].

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antibiotic (e.g., meropenem) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

-

Plate Setup:

-

In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis (rows) and a second antibiotic (e.g., meropenem) along the y-axis (columns). This creates a matrix of wells with varying concentrations of both compounds.

-

-

Inoculation and Incubation:

-

Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

-

Incubate under appropriate conditions.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpret the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifferent: 1.0 < FICI ≤ 2.0

-

Antagonism: FICI > 2.0

-

-

Quantitative Data:

| Combination | Target Organisms | FICI Result | Key Finding |

| This compound + Meropenem | Carbapenem-Resistant Enterobacteriaceae (CRE) | Synergistic or Additive | The combination decreased the MIC of meropenem by 2- to 512-fold against all tested CRE strains.[3] |

Table 3: Summary of checkerboard assay results for this compound in combination with meropenem. Data sourced from[3].

Time-Kill Assay

This dynamic assay assesses the rate and extent of bactericidal activity of this compound, alone or in combination, over time.

Protocol:

-

Culture Preparation:

-

Prepare a log-phase bacterial culture in CAMHB.

-

-

Treatment:

-